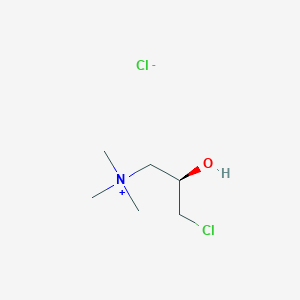

(R)-(+)-(3-Chlor-2-hydroxypropyl)trimethylammoniumchlorid

Übersicht

Beschreibung

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a useful research compound. Its molecular formula is C6H15Cl2NO and its molecular weight is 188.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften und Herstellung

“(R)-(+)-(3-Chlor-2-hydroxypropyl)trimethylammoniumchlorid” ist ein Derivat von Trimethylamin . Trimethylamin ist ein farbloses, hygroskopisches und leicht entzündliches tertiäres Amin. Es ist bei Raumtemperatur ein Gas, wird aber in der Regel als 40%ige Lösung in Wasser verkauft . Es wird auch in Druckgasflaschen verkauft . Trimethylamin protoniert unter Bildung des Trimethylammonium-Kations .

Antibakterielle Hydrogele

Diese Verbindung wurde bei der Entwicklung von chitosanbasierten Antibakteriellen Hydrogelen mit doppeltem Netzwerk verwendet . In dieser Anwendung trägt Polyacrylamid (pAAm) zu den hohen mechanischen Eigenschaften bei, und [2-(Methacryloyloxy)ethyl]trimethylammoniumchlorid (MTAC) übt die starke antibakterielle Aktivität aus . Diese Hydrogele weisen eine bemerkenswerte Druckfestigkeit auf, halten einer hohen Dehnung von 85% stand und weisen eine ausgezeichnete Formwiederherstellung auf . Sie zeigen auch eine ausgezeichnete antibakterielle Wirksamkeit gegen Gram-positive (Listeria monocytogenes) und Gram-negative (Escherichia coli) Bakterien .

Abwasserbehandlung

Die oben genannten antibakteriellen Hydrogele haben ein vielversprechendes Potenzial für verschiedene Anwendungen, wie z. B. die Abwasserbehandlung . Die Hydrogele können möglicherweise bei der Entfernung von Schadstoffen und pathogenen Mikroorganismen aus kontaminierten Wasserversorgungssystemen helfen

Safety and Hazards

Zukünftige Richtungen

Recent studies have focused on the development of hydrogels based on quaternary ammonium compounds for various applications. For instance, hydrogels based on poly ( [2- (acryloyloxy)ethyl] trimethylammonium chloride) and nanocellulose have been applied to remove methyl orange dye from water . Another study highlighted the potential of photonic crystals embedded in analyte responsive hydrogels for biosensing . These developments suggest promising future directions for the use of quaternary ammonium compounds.

Wirkmechanismus

Target of Action

The primary targets of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a type of quaternary ammonium cation (also known as quats), are bacterial cells . Quats are positively-charged polyatomic ions that interact with the negatively-charged bacterial cell membranes . They are used in various applications, including as antimicrobials in detergents and disinfectants .

Mode of Action

The compound interacts with its targets through a process of adsorption at the water-membrane interface of bacterial cells . This interaction disrupts the bacterial membrane, leading to leakage of intracellular contents and eventually cell death . The compound’s positive charge allows it to bind to the negatively-charged bacterial cell surfaces, facilitating its antimicrobial action .

Biochemical Pathways

Instead, its mechanism of action is primarily physical, involving disruption of the bacterial cell membrane . This disruption can indirectly affect various cellular processes, including nutrient uptake and waste product excretion, leading to cell death .

Result of Action

The primary result of the compound’s action is the death of bacterial cells . By disrupting the bacterial cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent, capable of inactivating a wide range of bacteria .

Action Environment

The action of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be influenced by various environmental factors. For example, its antimicrobial activity may be affected by the presence of organic matter, which can interact with the compound and reduce its availability for binding to bacterial cells. Additionally, the compound’s stability and efficacy may be affected by pH, temperature, and other environmental conditions. As a quaternary ammonium compound, it is generally stable and retains its positive charge under a wide range of conditions .

Biochemische Analyse

Biochemical Properties

®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of chitosan-based double-network antibacterial hydrogels, where it exerts strong antibacterial activity . The presence of quaternary ammonium groups in this compound contributes to its antibacterial efficacy .

Cellular Effects

The effects of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride on cells are primarily related to its antibacterial properties. It has shown excellent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, such as Listeria monocytogenes and Escherichia coli . This suggests that it can influence cell function by inhibiting the growth and proliferation of bacterial cells.

Eigenschaften

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-RGMNGODLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

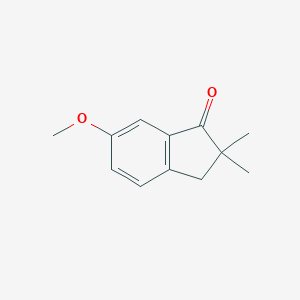

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)